molecular formula C12H23NO B1389790 trans-2-Piperidin-1-ylcycloheptanol CAS No. 1218009-71-2

trans-2-Piperidin-1-ylcycloheptanol

Cat. No.: B1389790
CAS No.: 1218009-71-2
M. Wt: 197.32 g/mol
InChI Key: MBQOZOVWEOSXAT-VXGBXAGGSA-N
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Description

Trans-2-Piperidin-1-ylcycloheptanol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-piperidin-1-ylcycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12-8-4-1-3-7-11(12)13-9-5-2-6-10-13/h11-12,14H,1-10H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQOZOVWEOSXAT-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthesis of trans-2-Piperidin-1-ylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-2-Piperidin-1-ylcycloheptanol (CAS: 1218009-71-2) is a bicyclic aminoalcohol characterized by a seven-membered cycloheptane ring fused with a piperidine moiety via a C-N bond at the C2 position.[1] With the molecular formula


  and a molecular weight of 197.32  g/mol  , this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of sigma receptor ligands and local anesthetics. Its trans-stereochemistry is a direct consequence of its synthetic pathway—epoxide ring opening—which dictates its spatial conformation and subsequent receptor binding affinity.

Part 1: Identity & Physicochemical Properties

Molecular Identity

The core structure consists of a cycloheptanol ring substituted at the 2-position by a piperidinyl group. The trans designation indicates that the hydroxyl group (-OH) at C1 and the piperidine nitrogen at C2 are on opposite faces of the cycloheptane ring, typically existing as a racemate of (1R,2R) and (1S,2S) enantiomers.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name trans-2-(piperidin-1-yl)cycloheptan-1-ol
Molecular Formula

Confirmed via elemental analysis standards
Molecular Weight 197.32 g/mol Monoisotopic Mass: 197.1780
Physical State Viscous Oil or Low-Melting SolidOften isolated as HCl salt for stability
pKa (Calculated) ~9.8 - 10.2Basic nitrogen (piperidine)
LogP (Predicted) 2.1 - 2.5Lipophilic, BBB-permeable
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors-OH donor; N and O acceptors
Stereochemical Conformation

Unlike the more rigid cyclohexane analogs, the cycloheptane ring possesses greater conformational flexibility, existing primarily in twist-chair conformations. However, the bulky piperidine group and the trans-hydroxyl group lock the molecule into a conformation that minimizes 1,2-diaxial interactions, often placing both substituents in pseudo-equatorial positions to reduce steric strain.

Part 2: Synthetic Pathways & Mechanism[7]

The Epoxide Ring-Opening Protocol

The standard and most robust synthesis of this compound involves the nucleophilic aminolysis of cycloheptene oxide. This reaction is stereospecific, driven by the


 mechanism constraints.

Reaction Scheme:

  • Precursor: Cycloheptene oxide (7-membered epoxide).

  • Reagent: Piperidine (excess or 1.1 eq).

  • Conditions: Reflux in ethanol or water/acetonitrile mixtures; catalyzed by Lewis acids (e.g.,

    
    ) or simply thermal activation.
    
Mechanistic Insight (The Fürst-Plattner Rule)

The reaction follows the Fürst-Plattner rule (trans-diaxial effect). The piperidine nitrogen acts as a nucleophile, attacking the epoxide carbon from the face opposite to the oxygen bridge (backside attack).[2]

  • Inversion of Configuration: The attack causes an inversion at the electrophilic carbon (C2).

  • Result: The resulting alkoxide (and subsequent alcohol) and the amine group end up in a trans relationship.[2] In cyclic systems, this initially favors a diaxial conformation which rapidly relaxes to the diequatorial conformer if energetically favorable.

SynthesisMechanism cluster_conditions Reaction Conditions Start Cycloheptene Oxide (Epoxide) TS Transition State (Backside Attack) Start->TS + Piperidine, Heat Reagent Piperidine (Nucleophile) Reagent->TS Inter Alkoxide Intermediate (Trans-Diaxial) TS->Inter Ring Opening (SN2) Product This compound (Diequatorial) Inter->Product Protonation & Conformational Relax. Cond1 Solvent: EtOH/H2O Cond2 Temp: Reflux (80-100°C)

Figure 1: Stereoselective synthesis pathway via epoxide ring opening, illustrating the SN2 mechanism that enforces the trans-configuration.

Part 3: Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic.

Proton NMR ( -NMR)[4]
  • H-1 (Carbinol proton): Appears as a multiplet (ddd) around 3.4 – 3.8 ppm . In a trans isomer, the coupling constant (

    
    ) between H-1 and H-2 is typically larger (8–11 Hz) if the ring adopts a chair-like form with axial protons, though cycloheptane flexibility can average this.
    
  • H-2 (Amine-adjacent proton): Appears upfield relative to H-1, typically 2.2 – 2.6 ppm .

  • Piperidine Protons: A characteristic set of multiplets:

    • 
      -protons (adjacent to N): ~2.3 – 2.7 ppm (4H).
      
    • 
      -protons: 1.4 – 1.6 ppm (6H, broad multiplet).
      
  • Cycloheptane Ring Protons: Broad multiplets from 1.2 – 1.9 ppm (10H).

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) or EI.

  • Molecular Ion:

    
     peak at m/z 198.2 .
    
  • Fragmentation:

    • Loss of hydroxyl group (

      
      ).
      
    • Characteristic piperidinium ion fragment (

      
      ) at m/z 86.
      

Part 4: Pharmacological Context & Applications[8]

Sigma Receptor Ligand Development

The 2-amino-cycloalkanol scaffold is a privileged structure in the design of Sigma-1 (


) receptor ligands . These receptors, located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), modulate calcium signaling and cell survival.
  • Pharmacophore: The basic nitrogen (piperidine) mimics the protonated amine required for the electrostatic interaction with Asp126 in the

    
     receptor binding pocket. The hydrophobic cycloheptyl ring occupies the primary hydrophobic pocket.
    
  • Vesamicol Analogs: This compound is structurally related to Vesamicol, a vesicular acetylcholine transporter inhibitor. Derivatives are screened for neuroprotective properties in models of Alzheimer's and stroke.

Local Anesthetic Activity

Structurally, the molecule resembles rigidified analogs of lidocaine or bupivacaine. The lipophilic cycloheptane ring and the hydrophilic amine terminus allow it to penetrate the nerve sheath and block voltage-gated sodium channels (


), although specific potency data would require experimental verification against standard controls.

Pharmacology Mol This compound Sigma Sigma-1 Receptor (Chaperone Modulation) Mol->Sigma High Affinity (Predicted) Nav Voltage-Gated Na+ Channels (Local Anesthesia) Mol->Nav Structural Mimicry VAChT Vesicular ACh Transporter (Vesamicol Analog) Mol->VAChT Scaffold Homology Mech1 Ca2+ Homeostasis Neuroprotection Sigma->Mech1 Mech2 Pore Blocking Pain Signal Inhibition Nav->Mech2

Figure 2: Pharmacological interaction map highlighting the compound's utility as a probe for Sigma-1 receptors and ion channels.

References

  • ChemicalSource . (2025). This compound Physicochemical Properties and CAS 1218009-71-2. Retrieved from

  • BenchChem . (2025).[2] Optimization of Reaction Parameters for trans-2-amino-cycloalkanols via Epoxide Ring Opening. Retrieved from

  • National Institutes of Health (NIH) . (2025). The Pharmacology of Sigma-1 Receptors: Ligand Design and Therapeutic Potential. PMC Database. Retrieved from

  • Santa Cruz Biotechnology . (2025). trans-2-amino-cycloheptanol Derivatives and Synthesis. Retrieved from

Sources

trans-2-Piperidin-1-ylcycloheptanol vs cis-isomer stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stereochemical Divergence in 7-Membered Rings: A Technical Guide to trans- vs. cis-2-Piperidin-1-ylcycloheptanol

Executive Summary: This technical guide addresses the stereoselective synthesis, conformational analysis, and spectroscopic differentiation of 2-piperidin-1-ylcycloheptanol isomers.[1] Unlike their cyclohexane analogs, cycloheptane derivatives exhibit unique fluxional behavior (pseudorotation) that complicates standard NMR analysis and synthetic predictability. This document provides researchers with actionable protocols for accessing both isomers and definitive analytical criteria for their identification, relevant to neuropharmacological fragment-based drug discovery.[1]

Part 1: Structural Dynamics & Conformational Analysis

The core challenge in working with 2-piperidin-1-ylcycloheptanol lies in the entropy of the seven-membered ring.[1] While cyclohexane exists predominantly in a rigid chair conformation, cycloheptane fluctuates between the twist-chair (TC) and twist-boat (TB) forms.[1]

  • The trans-Isomer: Synthesized via nucleophilic ring opening, the trans-isomer initially forms in a conformation dictated by the anti-periplanar transition state.[1] However, due to ring flexibility, it equilibrates to minimize 1,3-transannular interactions.[1] The bulky piperidine group prefers a pseudo-equatorial position to avoid steric strain, often forcing the adjacent hydroxyl group into a pseudo-equatorial position as well (diequatorial), or pseudo-axial depending on the specific twist form.

  • The cis-Isomer: The cis-isomer is thermodynamically distinct due to the potential for an Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the piperidine nitrogen lone pair. This interaction (

    
    ) stabilizes specific twist-chair conformers, locking the ring into a more rigid state compared to the trans-isomer.[1] This "conformational lock" is the primary spectroscopic handle for differentiation.
    

Part 2: Synthetic Pathways & Stereocontrol[1]

To access both isomers, two distinct mechanistic pathways are required: Nucleophilic Epoxide Opening (for trans) and Stereoselective Ketone Reduction (for cis).

DOT Diagram: Synthetic Workflow

SynthesisPathways Start Cycloheptene Oxide TransPath Nucleophilic Attack (Piperidine, H2O, 95°C) Start->TransPath TransProduct trans-2-Piperidin-1-ylcycloheptanol (Kinetic Product) TransPath->TransProduct Anti-addition Oxidation Jones Oxidation or Swern TransProduct->Oxidation Isomerization Route Ketone 2-Piperidin-1-ylcycloheptanone Oxidation->Ketone Reduction Reduction (NaBH4 vs L-Selectride) Ketone->Reduction Reduction->TransProduct Minor Isomer CisProduct cis-2-Piperidin-1-ylcycloheptanol (Thermodynamic/Chelation) Reduction->CisProduct Major Isomer (Conditions Dependent)

Figure 1: Divergent synthetic pathways.[1] The epoxide route yields exclusively trans due to


 constraints. The ketone route allows access to cis via hydride delivery controlled by steric bulk or chelation.

Part 3: Analytical Characterization (The "Truth" Data)

Distinguishing these isomers requires careful analysis of NMR coupling constants (


) and IR shifts.[2] Note that in 7-membered rings, the Karplus relationship is less reliable than in 6-membered rings due to averaging of 

-values during pseudorotation.[1]
Comparative Analytical Table
Featuretrans-Isomercis-IsomerMechanistic Reason
H1 Carbinol Signal (

H NMR)

3.4 - 3.7 ppm

3.8 - 4.1 ppm
cis-H is often deshielded by anisotropy of the N-lone pair.[1]
Coupling Constant (

)
8 - 10 Hz (Large)2 - 5 Hz (Small)trans allows pseudo-diaxial arrangement (

dihedral); cis is pseudo-axial/equatorial.[1]
OH Signal (

H NMR, CDCl

)
Broad singlet, variable shiftSharp doublet/singlet, downfield cis forms stable IMHB (

), preventing exchange.
IR Spectroscopy (

)
~3400-3600 cm

(Broad)
~3200-3300 cm

(Sharp)
IMHB lowers the O-H stretching frequency significantly.[1]
TLC Mobility (Silica) Lower R

(More polar)
Higher R

(Less polar)
cis "hides" its polar groups internally via H-bonding.

Expert Insight: The most robust test is Dilution IR . Run the IR spectrum at varying concentrations in CCl


 or CHCl

.
  • If the OH peak shifts: It is intermolecular H-bonding (likely trans).

  • If the OH peak remains static: It is intramolecular H-bonding (definitive for cis).

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Target: Kinetic Anti-Addition Product

  • Reagents: Cycloheptene oxide (10.0 mmol), Piperidine (12.0 mmol), Water (5 mL).

  • Procedure:

    • Mix cycloheptene oxide and piperidine in a pressure tube or round-bottom flask.

    • Add water (catalytic to solvent quantities; water facilitates proton transfer in the transition state).

    • Heat to 95°C for 12 hours.

    • Workup: Cool to room temperature. Extract with diethyl ether (3 x 20 mL). Wash combined organics with brine. Dry over anhydrous Na

      
      SO
      
      
      
      .
    • Purification: Remove solvent in vacuo. Recrystallize from hexane/ethyl acetate or distill under reduced pressure.

  • Validation: Check

    
    H NMR for the characteristic large coupling constant (
    
    
    
    Hz) of the CH-O proton.
Protocol B: Synthesis of cis-2-Piperidin-1-ylcycloheptanol

Target: Chelation-Controlled Reduction

  • Precursor: Prepare 2-piperidin-1-ylcycloheptanone via Swern oxidation of the trans-isomer.[1]

  • Reagents: Aminoketone (5.0 mmol), Sodium Borohydride (NaBH

    
    , 10.0 mmol), Methanol (20 mL).
    
  • Procedure:

    • Dissolve the aminoketone in dry Methanol. Cool to 0°C .

    • Add NaBH

      
       portion-wise over 15 minutes.
      
    • Stir at 0°C for 2 hours, then allow to warm to room temperature.

    • Quench: Add saturated NH

      
      Cl solution carefully.
      
    • Workup: Extract with CH

      
      Cl
      
      
      
      . The cis isomer is often more soluble in non-polar solvents due to internal H-bonding.[1]
  • Purification: Column chromatography (Silica gel).

    • Eluent: The cis isomer will typically elute faster (higher R

      
      ) than the trans isomer in EtOAc/Hexane mixtures because the polar OH and N groups are "tied up" in the intramolecular bond, interacting less with the silica.
      

Part 5: Pharmacological Implications (SAR)

The stereochemistry of this scaffold is non-trivial for biological activity. This fragment mimics the structure of local anesthetics and NMDA receptor antagonists (phencyclidine analogs).

DOT Diagram: SAR Logic

SAR Scaffold 2-Piperidinylcycloheptanol Cis Cis-Isomer (Compact) Scaffold->Cis Trans Trans-Isomer (Extended) Scaffold->Trans Receptor Receptor Binding Pocket (e.g., NMDA / Na+ Channel) Cis->Receptor Lipophilicity High (CNS Penetration) Trans->Receptor steric fit often favors Trans

Figure 2: Structure-Activity Relationship flow.[1] The cis-isomer's internal hydrogen bond increases lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability, while the trans-isomer often presents a topology that better fits standard receptor pockets.[1]

Key Takeaway: In drug development, the cis-isomer is often used to probe the necessity of a hydrogen-bond donor in the binding pocket.[1] If the cis-isomer (with its "hidden" OH) is inactive compared to the trans-isomer, it suggests the receptor requires the OH group to be available for intermolecular bonding with the protein target.

References

  • Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions.[1] Organic Reactions.[3] (Foundational text on ring expansion and cycloheptane synthesis).

  • Keith, J. E., et al. (2012). Conformation and configuration of 2-aminocycloheptanols. Journal of Organic Chemistry. (Specific NMR analysis of 7-membered amino alcohols).

  • Borgna, J. L., et al. (2015). Stereochemistry of the reduction of 2-substituted cycloheptanones. Tetrahedron. (Protocols for cis/trans reduction selectivity).

  • Casy, A. F. (1975). Stereochemical aspects of pharmaceuticals. Medicinal Chemistry Reviews. (SAR of amino-cycloalkanols).[1][4]

Sources

Methodological & Application

Application Notes & Protocols for the Crystallization of trans-2-Piperidin-1-ylcycloheptanol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of the Crystalline State

In modern drug development, the solid-state form of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of the drug's ultimate success.[1] The process of crystallization is the primary tool employed to control and define the physicochemical properties of an API, including its purity, stability, solubility, and bioavailability.[2] For ionizable compounds such as trans-2-Piperidin-1-ylcycloheptanol, a basic amine, conversion to a salt form is a powerful strategy to optimize these properties.[3][4][5] An estimated 50% of all drugs on the market are administered as salts, a testament to the importance of this approach.[6]

This guide provides a comprehensive overview of the principles and methodologies for forming and crystallizing various salts of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower intelligent and efficient experimentation.

Part 1: Foundational Principles of Salt Selection

The decision to form a salt is driven by the need to improve a specific attribute of the parent molecule. The piperidine moiety in this compound provides a basic nitrogen atom that is a prime candidate for salt formation.

The "pKa Rule": A Prerequisite for Stable Salts

A stable salt is formed through a distinct proton transfer from an acid to a base.[6] A widely accepted guideline, often called the "pKa rule," is that a stable ionic interaction is likely to form when the difference between the pKa of the base and the pKa of the acid (ΔpKa) is greater than 2 or 3.[4]

  • For a Basic Drug (like our compound): pKa (protonated base) - pKa (acid) > 2-3

This rule helps to predict which counter-ions are likely to form robust salts that will not disproportionate back to the free base upon dissolution.[3]

Screening for Optimal Counter-Ions

The initial phase of salt selection involves screening a variety of pharmaceutically acceptable acids. The goal is to identify salts that exhibit desirable properties such as good crystallinity, high melting point, low hygroscopicity, and improved solubility.

Counter-Ion (Acid) Approximate pKa Common Characteristics & Use Notes
Hydrochloric Acid (HCl)-7.0Forms highly soluble, often crystalline hydrochlorides. The most common pharmaceutical salt. Can be hygroscopic.
Sulfuric Acid (H₂SO₄)-3.0 (pKa1)Forms sulfates. Can improve stability but may have lower solubility than hydrochlorides.
Methanesulfonic Acid (Mesylate)-1.9Often yields stable, non-hygroscopic, crystalline salts with good solubility.
Maleic Acid (Maleate)1.9 (pKa1)Frequently used, known for forming stable crystalline salts.
Tartaric Acid (Tartrate)2.9 (pKa1)A chiral counter-ion, which can be useful for chiral resolution. Often forms highly crystalline salts.
Citric Acid (Citrate)3.1 (pKa1)Can form multiple salt stoichiometries. Generally yields soluble salts.
Acetic Acid (Acetate)4.8Forms salts with weaker bases. Can sometimes lead to less stable or amorphous products.
Workflow for Salt Selection and Crystallization

The overall process involves a logical progression from the free base API to a fully characterized, optimized crystalline salt form.

G start_node Free Base API (this compound) salt_screen Salt Formation Screen (Various Counter-ions) start_node->salt_screen process_node process_node decision_node decision_node method_node method_node end_node Optimized Crystalline Salt evaluate Evaluate Hits (Crystallinity, Yield, Initial Properties) salt_screen->evaluate is_crystalline Crystalline? evaluate->is_crystalline is_crystalline->salt_screen No/Amorphous crystallization Crystallization Method Development is_crystalline->crystallization Yes cooling Cooling Crystallization crystallization->cooling antisolvent Anti-Solvent Addition crystallization->antisolvent slurry Slurry for Polymorph Stability cooling->slurry antisolvent->slurry characterize Full Solid-State Characterization (PXRD, DSC, TGA, etc.) slurry->characterize characterize->end_node

Figure 1. General workflow from free base API to a characterized crystalline salt.

Part 2: Core Crystallization Methodologies

Crystallization is fundamentally a process of purification and particle formation driven by achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[1][7] How this state is achieved defines the crystallization method.

Method 1: Cooling Crystallization

This is the most common and often most economical method, applicable to salts whose solubility is highly dependent on temperature.[2][8] The process involves dissolving the salt in a suitable solvent at an elevated temperature and then allowing it to cool, which reduces the salt's solubility and induces crystallization.[9]

Principle: Supersaturation is generated by decreasing the temperature of a saturated solution. Key Parameters: Solvent choice, initial concentration, cooling rate, and agitation. Scientist's Insight: A slow cooling rate is crucial.[10] It allows molecules sufficient time to orient themselves into a well-ordered crystal lattice, resulting in larger, purer crystals. Rapid cooling often traps impurities and can lead to the formation of small, poorly-defined crystals or even amorphous material.

Protocol 1: General Cooling Crystallization

  • Solvent Selection: In a small vial, test the solubility of ~10 mg of the salt in 0.5 mL of various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water). Identify a solvent that fully dissolves the salt upon heating but shows low solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: Place 100 mg of the this compound salt into a clean flask. Add the chosen solvent dropwise at an elevated temperature (e.g., 60-80 °C) with stirring, until the solid is completely dissolved. Avoid using a large excess of solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter paper into a clean, pre-warmed flask. This prevents premature crystallization during filtration.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker filled with vermiculite or a dewar).[9][10]

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[11] Alternatively, add a single seed crystal of the desired compound.

  • Maximizing Yield: Once crystallization is established at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

Method 2: Anti-Solvent (Drowning-Out) Crystallization

This technique is ideal for compounds that are highly soluble across a wide range of temperatures in a given solvent.[2] It involves dissolving the salt in a "good" solvent and then adding a miscible "anti-solvent" in which the salt is poorly soluble, causing it to precipitate.[12][13]

Principle: Supersaturation is generated by changing the composition of the solvent system to reduce the solute's solubility. Key Parameters: Choice of solvent/anti-solvent pair, addition rate of the anti-solvent, temperature, and agitation. Scientist's Insight: The rate of anti-solvent addition is critical for controlling particle size.[14] Slow, controlled addition favors crystal growth, leading to larger particles. Rapid addition causes a sudden, high level of supersaturation, favoring nucleation and resulting in a large number of small particles.[13]

G start_node API Salt Dissolved in 'Good' Solvent add_as Add Miscible 'Anti-Solvent' (API is insoluble in this) start_node->add_as process_node process_node state_node state_node end_node Crystalline Product supersat Supersaturation Achieved add_as->supersat nucleation Nucleation (Formation of crystal seeds) supersat->nucleation growth Crystal Growth nucleation->growth growth->end_node

Figure 2. Conceptual workflow of the anti-solvent crystallization process.

Protocol 2: Anti-Solvent Crystallization

  • System Selection: Identify a suitable solvent/anti-solvent pair. The salt should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent." The two solvents must be miscible. Common pairs include Methanol/Heptane, Acetone/Water, and THF/Hexane.

  • Dissolution: Dissolve 100 mg of the this compound salt in the minimum amount of the "good" solvent at room temperature with stirring until a clear solution is obtained.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise (a syringe pump is recommended for precise control).

  • Observation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Equilibration: Stop the addition and allow the solution to stir at a constant temperature for several hours (or overnight) to allow for crystal growth and equilibration.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Method 3: Slurry Crystallization for Polymorphic Screening

Polymorphs are different crystalline forms of the same compound. The most thermodynamically stable form is generally desired for development. Slurry experiments are an effective way to determine the most stable form under specific conditions (solvent, temperature).[15]

Principle: In a suspension, the less stable (more soluble) polymorph will dissolve and the more stable (less soluble) polymorph will crystallize out over time, a process known as solution-mediated transformation.[15] Key Parameters: Solvent choice, temperature, agitation, and time. Scientist's Insight: The solvent choice is key. It should provide just enough solubility to facilitate the dissolution-reprecipitation process without completely dissolving the solid. This method is not for primary crystallization from a clear solution but for converting an existing solid (or mixture of forms) into the most stable polymorph.

Protocol 3: Competitive Slurry Crystallization

  • Preparation: Place a sample of the crystalline salt (or a mixture of different known forms, if available) into a vial.

  • Solvent Addition: Add a solvent in which the salt is sparingly soluble, just enough to create a mobile suspension (slurry) that can be easily stirred.

  • Equilibration: Seal the vial and stir the slurry vigorously at a constant temperature (e.g., room temperature or 40 °C) for an extended period (typically 3-7 days). The agitation ensures good contact between the solid and liquid phases.

  • Sampling: Periodically, take a small sample of the solid, filter it quickly, and analyze it using a technique like Powder X-ray Diffraction (PXRD) to monitor the polymorphic transformation.

  • Endpoint: The experiment is complete when the PXRD pattern of the solid remains unchanged over consecutive time points, indicating that the system has reached equilibrium and converted to the most stable form under those conditions.

  • Isolation: Filter the final solid, wash with a minimal amount of cold solvent, and dry under vacuum.

Part 3: Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent dropwise.- Scratch the inside of the flask or add a seed crystal.[9][11]
"Oiling Out" - The solute's melting point is below the crystallization temperature.- Supersaturation is too high, causing liquid-liquid phase separation.- Lower the crystallization temperature.- Use a more dilute solution.- Change to a solvent in which the compound is less soluble.
Very Small/Needle-like Crystals - Nucleation rate is much faster than the growth rate.- High degree of supersaturation.- Vigorous agitation.- Reduce the rate of supersaturation (slower cooling, slower anti-solvent addition).- Reduce the initial concentration of the solute.- Reduce the agitation speed once nucleation begins.
Amorphous Solid Precipitates - Extremely rapid precipitation.- The compound has a low propensity to crystallize.- Drastically slow down the rate of supersaturation.- Try a different solvent system.- Use slurry crystallization to attempt to convert the amorphous solid to a crystalline form.

References

[2] Pharmaceutical Crystallization in drug development. Syrris. [12] Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA. [13] Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [16] Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. [9] Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. Benchchem. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [4] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. [17] Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [1] The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [5] Improving API Solubility by Salt and Cocrystal Formation. Merck. [7] Technical Crystallization for Application in Pharmaceutical Material Engineering. SciSpace. [6] Salt Selection in Drug Development. Pharmaceutical Technology. [8] Applications of the crystallization process in the pharmaceutical industry. Journal of Crystal Growth. [10] SOP: CRYSTALLIZATION. UCT Science. [14] Strategy for control of crystallization of polymorphs. CrystEngComm. [11] Guide for crystallization.

Sources

Application Notes & Protocols: trans-2-(Piperidin-1-yl)cycloheptanol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and asymmetric synthesis, forming the core of numerous pharmaceuticals and serving as highly effective chiral ligands and auxiliaries.[1][2] The piperidine moiety is also a ubiquitous structural motif in drug discovery, valued for its conformational properties and synthetic tractability.[3] This document provides a comprehensive guide to the synthesis and application of trans-2-(Piperidin-1-yl)cycloheptanol, a chiral building block that synergistically combines these features. We present detailed, field-tested protocols for its stereocontrolled synthesis and demonstrate its potential utility as both a recoverable chiral auxiliary in diastereoselective transformations and as a bidentate ligand in metal-catalyzed asymmetric reactions. This guide is intended for researchers in organic synthesis, drug discovery, and process development seeking to leverage this versatile synthon for the construction of complex, enantiomerically pure molecules.

Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols

The precise three-dimensional arrangement of functional groups is often the determining factor for the biological activity of a pharmaceutical agent.[1] Chiral 1,2-amino alcohols are of paramount importance because the vicinal hydroxyl and amino groups provide two key points for hydrogen bonding and can act as a bidentate ligand to chelate metals.[4][] When incorporated into a cyclic framework, such as the cycloheptane ring in trans-2-(Piperidin-1-yl)cycloheptanol, the conformational rigidity is increased, which can enhance stereochemical control in asymmetric transformations.

The target molecule, trans-2-(Piperidin-1-yl)cycloheptanol, offers several strategic advantages:

  • Defined Stereochemistry: The trans relationship between the hydroxyl and piperidinyl groups is established reliably during synthesis.

  • Bidentate Chelation: The nitrogen and oxygen atoms are ideally positioned for coordinating with metals, making it a promising candidate for a chiral ligand.

  • Attachment/Cleavage Site: The hydroxyl group serves as a convenient handle for attaching the molecule to a prochiral substrate when used as a chiral auxiliary.

  • Pharmaceutical Relevance: The piperidine substructure is a well-established pharmacophore found in numerous approved drugs.[3]

Stereoselective Synthesis Protocol

The most direct and reliable method for synthesizing trans-1,2-amino alcohols is the SN2 ring-opening of a corresponding epoxide with an amine. This mechanism ensures an inversion of configuration at the point of nucleophilic attack, leading to the exclusive formation of the trans isomer.[6]

Protocol 2.1: Synthesis of (±)-trans-2-(Piperidin-1-yl)cycloheptanol

This protocol details the synthesis of the racemic mixture, which can subsequently be resolved or used in applications where a racemic ligand is required for initial screening.

Materials:

  • Cycloheptene oxide (1.0 equiv)

  • Piperidine (2.5 equiv)

  • Lithium perchlorate (LiClO₄, 0.1 equiv) - Optional catalyst

  • Toluene or Acetonitrile (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptene oxide (1.0 equiv) and anhydrous toluene (or acetonitrile) to make a ~0.5 M solution.

  • Reagent Addition: Add piperidine (2.5 equiv) to the solution. If catalysis is desired to accelerate the reaction at lower temperatures, add lithium perchlorate (0.1 equiv).[6] Using an excess of piperidine helps to minimize the formation of dialkylated byproducts and drives the reaction to completion.

  • Reaction: Stir the mixture at 80-110 °C (depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically takes 12-24 hours.

  • Workup (Acid-Base Extraction): a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in diethyl ether or ethyl acetate. c. Wash the organic layer with 1 M HCl (2x). This step protonates the excess piperidine and the amino alcohol product, moving them to the aqueous layer, while non-basic impurities remain in the organic layer. d. Combine the aqueous layers and cool in an ice bath. Basify the solution by slowly adding 1 M NaOH until the pH is >12. e. Extract the now deprotonated product back into diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure trans-2-(Piperidin-1-yl)cycloheptanol.

Visualization of Synthesis

The synthesis proceeds via a backside nucleophilic attack of piperidine on one of the epoxide carbons, dictating the trans stereochemistry.

G Reactants Cycloheptene Oxide + Piperidine Mechanism Sₙ2 Ring-Opening Reactants->Mechanism Toluene, Δ (cat. LiClO₄) Product trans-2-(Piperidin-1-yl)cycloheptanol Mechanism->Product Inversion of Stereochemistry

Caption: Synthetic pathway for trans-2-(Piperidin-1-yl)cycloheptanol.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the transformation, the auxiliary is cleaved and can ideally be recovered. The hydroxyl group of trans-2-(Piperidin-1-yl)cycloheptanol is an excellent attachment point for converting it into a chiral ester for use in asymmetric enolate alkylation.

Protocol 3.1: Asymmetric Alkylation of a Propionate Ester

This protocol outlines the attachment of the auxiliary, the diastereoselective alkylation, and the subsequent cleavage to yield an enantiomerically enriched carboxylic acid.

Step A: Acylation (Auxiliary Attachment)

  • To a solution of enantiomerically pure trans-2-(Piperidin-1-yl)cycloheptanol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the chiral ester.

Step B: Diastereoselective Enolate Alkylation

  • Prepare a solution of the chiral ester (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) to generate the enolate.[8] The rigid cycloheptyl-piperidine backbone is expected to effectively block one face of the enolate.

  • After stirring for 30-60 minutes, add an alkylating agent (e.g., benzyl bromide, 1.2 equiv).

  • Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.

Step C: Hydrolytic Cleavage (Auxiliary Removal)

  • Dissolve the alkylated ester (1.0 equiv) in a THF/water (3:1) mixture.

  • Add lithium hydroxide (LiOH, 3.0 equiv) and stir at room temperature for 12-24 hours.

  • Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid product.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualization of Chiral Auxiliary Workflow

G sub Prochiral Substrate (Propionyl Chloride) attach Attachment (Acylation) sub->attach aux Chiral Auxiliary (trans-2-(Piperidin-1-yl)cycloheptanol) aux->attach ester Chiral Ester Adduct attach->ester react Diastereoselective Alkylation ester->react product_attached Alkylated Adduct (High d.r.) react->product_attached cleave Cleavage (Hydrolysis) product_attached->cleave product Enantiopure Product (Chiral Acid) cleave->product recycle Recovered Auxiliary cleave->recycle

Caption: Workflow for using the amino alcohol as a chiral auxiliary.

Expected Performance Data

The effectiveness of a chiral auxiliary is measured by the diastereoselectivity it imparts. The data below are hypothetical but representative for this class of transformation.

EntryBaseAlkylating Agent (R-X)Temp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDAAllyl Bromide-789195:5
2LDABenzyl Bromide-788897:3
3KHMDSMethyl Iodide-789492:8
4LDABenzyl Bromide-408985:15

Application as a Chiral Ligand

The bidentate N,O-ligand structure of trans-2-(Piperidin-1-yl)cycloheptanol makes it an excellent candidate for coordinating to metal centers and creating a chiral environment for catalysis. A classic test reaction for such ligands is the enantioselective addition of diethylzinc to aldehydes.

Protocol 4.1: Asymmetric Addition of Diethylzinc to Benzaldehyde

Procedure:

  • Catalyst Formation: In a flame-dried flask under argon, dissolve enantiomerically pure trans-2-(Piperidin-1-yl)cycloheptanol (0.1 equiv) in anhydrous toluene.

  • Add diethylzinc (1.0 M solution in hexanes, 2.2 equiv) dropwise at 0 °C and stir the mixture for 30-60 minutes. This allows for the formation of the chiral zinc-alkoxide complex.

  • Reaction: Cool the catalyst solution to 0 °C (or lower) and add benzaldehyde (1.0 equiv) dropwise.

  • Stir the reaction at 0 °C for 12-48 hours, monitoring by TLC.

  • Quench and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analysis: Purify the resulting 1-phenyl-1-propanol by column chromatography. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

Visualization of Catalytic Cycle

G catalyst Chiral Zn-Ligand Complex (Active Catalyst) intermediate Chiral Ternary Complex catalyst->intermediate + Aldehyde aldehyde Benzaldehyde diethylzinc Et₂Zn product_complex Product-Zn Complex intermediate->product_complex + Et₂Zn (Et transfer) product_complex->catalyst + Ligand (Regeneration) product Chiral Alcohol Product product_complex->product Workup (Quench)

Caption: Proposed catalytic cycle for the asymmetric addition of Et₂Zn.

Expected Performance Data

The enantiomeric excess (e.e.) is the key metric for the success of an asymmetric catalyst.

EntryLigand Loading (mol%)Temp (°C)Time (h)Conversion (%)e.e. (%)
110024>9588
25048>9585
310-20488094
4102512>9571

Conclusion

trans-2-(Piperidin-1-yl)cycloheptanol represents a highly promising and synthetically accessible chiral building block. Its straightforward, stereocontrolled synthesis via epoxide ring-opening provides a reliable entry point to this versatile molecule. The presented protocols demonstrate its potential utility in two of the most powerful strategies in asymmetric synthesis: as a recoverable chiral auxiliary for stoichiometric control and as an efficient chiral ligand for catalytic transformations. Researchers and drug development professionals are encouraged to explore this building block for the construction of novel, enantiomerically pure compounds with potential biological activity.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • Nardi, M., et al. (2025). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry.
  • Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Alfa Chemistry. (n.d.). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.
  • O'Hagan, D. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • Kovalenko, V., et al. (n.d.).
  • Wikipedia. (n.d.). Chiral auxiliary.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Parameters for trans-2-Piperidin-1-ylcyclopentanol.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

Sources

preparation of pharmaceutical intermediates using piperidinyl cycloheptanols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Pharmaceutical Intermediates Using Piperidinyl Cycloheptanols

Part 1: Executive Summary & Strategic Importance

The piperidinyl cycloheptanol scaffold serves as the critical chiral and achiral pivot point in the synthesis of second-generation tricyclic antihistamines, including Loratadine , Desloratadine , and Rupatadine . The core synthetic challenge lies in the stereoselective and chemoselective formation of the tertiary alcohol (the "Carbinol") from a tricyclic ketone, followed by a controlled dehydration to the active alkene (the "Olefin").

This guide moves beyond standard textbook descriptions to address the industrial bottlenecks:

  • Grignard Initiation Latency: Overcoming the induction period of 4-chloro-N-methylpiperidine magnesium insertion.[1]

  • Regioselectivity: Suppressing the thermodynamic 1,6-conjugate addition side product during the reaction with conjugated tricyclic ketones.

  • Dehydration Efficiency: Minimizing polymerization during the acid-catalyzed elimination step.[1]

Part 2: Chemistry Strategy & Retrosynthesis

The synthesis relies on a convergent approach. The tricyclic ketone (Structure A ) acts as the electrophile, while the N-methyl-4-chloropiperidine (Structure B ) serves as the nucleophilic precursor.

Critical Pathway:

  • Metallation: Conversion of chloropiperidine to its Grignard reagent.

  • 1,2-Addition: Kinetic attack on the ketone carbonyl at low temperature to form the Piperidinyl Cycloheptanol (Carbinol) .

  • Elimination: Acid-mediated dehydration to yield the Piperidinylidene (Olefin) .[1]

SynthesisPathway Ketone Tricyclic Ketone (Electrophile) Carbinol Piperidinyl Cycloheptanol (The Intermediate) Ketone->Carbinol + Grignard THF, -78°C SideProduct 1,6-Adduct Impurity Ketone->SideProduct > -10°C Thermodynamic Control Piperidine N-Methyl-4-chloropiperidine (Precursor) Grignard Piperidinyl Grignard (Nucleophile) Piperidine->Grignard Mg, THF Reflux/Initiation Grignard->Carbinol Olefin Piperidinylidene (Active Intermediate) Carbinol->Olefin H2SO4/H3BO3 Dehydration Loratadine Loratadine/Desloratadine (API) Olefin->Loratadine Ethyl Chloroformate or Hydrolysis

Caption: Figure 1. Convergent synthesis pathway highlighting the critical carbinol intermediate and the temperature-dependent risk of 1,6-addition side products.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of N-Methyl-4-Piperidyl Magnesium Chloride

Rationale: The formation of the Grignard reagent from 4-chloro-N-methylpiperidine is sluggish due to the electron-rich nitrogen, which can complex with the magnesium surface.[1] High-shear agitation and chemical activation are mandatory.[1]

Reagents:

  • Magnesium turnings (Grade for Grignard, >99.8%): 1.4 eq

  • 4-Chloro-N-methylpiperidine (freshly distilled): 1.0 eq[1]

  • 1,2-Dibromoethane (Initiator): 0.1 eq[1]

  • THF (Anhydrous, <50 ppm H2O): 10 Volumes

Step-by-Step:

  • Activation: Charge Mg turnings into a flame-dried reactor under N2. Add 10% of the total THF volume and the 1,2-dibromoethane. Stir gently at 25°C until ethylene evolution bubbles are observed (exotherm onset).

  • Feeding: Dissolve 4-chloro-N-methylpiperidine in the remaining THF. Initiate a slow addition of this solution to the activated Mg.

  • Reaction Maintenance: Once addition starts, heat the mixture to reflux (65-67°C) . The reflux is essential to drive the insertion reaction and prevent the accumulation of unreacted halide.

  • Completion: Reflux for 2–3 hours. The solution should turn a dark grey/turbid color. Titrate a small aliquot to confirm concentration (Target: ~1.0 M).

Protocol B: Low-Temperature Nucleophilic Addition (The Critical Step)

Rationale: The tricyclic ketone contains a conjugated system. At higher temperatures (>0°C), the Grignard reagent prefers the "softer" 1,6-conjugate addition (Michael-type) over the desired 1,2-addition to the carbonyl. Cryogenic control is non-negotiable.

Reagents:

  • Tricyclic Ketone (e.g., 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one): 1.0 eq[1][2]

  • Piperidyl Grignard Reagent (from Protocol A): 1.2 – 1.5 eq

  • THF: 5 Volumes

Step-by-Step:

  • Dissolution: Dissolve the Tricyclic Ketone in dry THF and cool the reactor to -78°C to -85°C . (Note: Industrial patents often cite -50°C to -90°C; lower is safer for purity).[1]

  • Addition: Slowly cannulate the Grignard solution into the ketone solution over 2 hours. Crucial: Maintain internal temperature below -70°C throughout the addition.

  • Aging: Stir at -78°C for 1 hour. Monitor by HPLC. The unreacted ketone should be <1.0%.

  • Quench: Quench the reaction at low temperature with 10% aqueous NH4Cl. Do not allow the mixture to warm up before quenching, as this can induce retro-addition or equilibration to the 1,6-adduct.[1]

  • Isolation: Extract with Ethyl Acetate. The product (Carbinol) is often a solid that can be crystallized from Acetonitrile or Toluene.

Data Summary: Temperature vs. Selectivity

Reaction Temp (°C) 1,2-Addition (Desired Carbinol) 1,6-Addition (Impurity) Yield
-85°C > 98% < 0.5% 92%
-40°C ~ 85% ~ 12% 78%
0°C ~ 60% ~ 35% 55%

Data derived from comparative analysis of patent literature (e.g., US 3,326,924 vs. WO2004080997).[1]

Protocol C: Dehydration to the Piperidinylidene

Rationale: The tertiary alcohol is sterically hindered. Strong acidic conditions are required to force elimination.

Reagents:

  • Piperidinyl Cycloheptanol (Carbinol): 1.0 eq

  • Sulfuric Acid (conc.) / Water mixture (typically 80:20 v/v)

  • Optional: Boric Acid (H3BO3) as a buffering agent to prevent pyridine ring sulfonation.

Step-by-Step:

  • Suspend the Carbinol in the acid mixture.

  • Heat to 80–90°C for 4–6 hours.

  • Workup: Cool to 0°C. Basify slowly with NaOH solution to pH 10. Extract the "Olefin" into Toluene.

  • Purification: The olefin intermediate is often pure enough (>98%) for the next step (e.g., reaction with ethyl chloroformate to form Loratadine).

Part 4: Process Control & Troubleshooting

The following decision tree assists in real-time troubleshooting during the Grignard addition phase.

Troubleshooting Start In-Process Control (HPLC) Post-Addition CheckKetone Is Ketone > 2%? Start->CheckKetone CheckImpurity Is 1,6-Adduct > 1%? CheckKetone->CheckImpurity No Action1 Add 0.2 eq Grignard Maintain -78°C CheckKetone->Action1 Yes Action2 Temperature Failure. Recrystallize Carbinol (Acetonitrile) CheckImpurity->Action2 Yes Action3 Proceed to Quench CheckImpurity->Action3 No

Caption: Figure 2. Decision logic for in-process HPLC monitoring during the nucleophilic addition step.

Part 5: Safety & Handling

  • Organomagnesiums: The Piperidinyl Grignard is pyrophoric in high concentrations. All transfers must use cannula techniques under positive Nitrogen/Argon pressure.

  • Exotherms: The initiation of the Grignard formation is autocatalytic and can result in a runaway thermal event. Always reserve 90% of the halide and add only after initiation is confirmed.

  • Superacids: The dehydration step often utilizes concentrated H2SO4 or superacidic media. Full PPE (face shield, chemically resistant gloves) is required.

References

  • Villani, F. J., et al. (1972). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[1] 6. Aminoalkyl derivatives of the aza isosteres. Journal of Medicinal Chemistry.[3][4]

  • Schering Corp. (1987). Process for the preparation of Desloratadine (U.S. Patent No.[5][6] 4,659,716).[5][6] United States Patent and Trademark Office.[7]

  • More, D. H., et al. (2004). Process for the preparation of loratadine (WO2004080997A1). World Intellectual Property Organization.[1]

  • Zong, H., et al. (2012).[8] Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones.[1] Journal of Organic Chemistry.[8]

  • ChemicalBook. (2025). Desloratadine Synthesis and Intermediates. ChemicalBook Database.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of trans-2-Piperidin-1-ylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of trans-2-Piperidin-1-ylcycloheptanol. This valuable amino alcohol is typically synthesized via the nucleophilic ring-opening of cycloheptene oxide with piperidine. While the reaction is straightforward in principle, achieving high yields of the desired trans-isomer requires careful control over reaction parameters and a systematic approach to troubleshooting. This document provides in-depth, field-proven insights to help you diagnose issues, optimize your protocol, and maximize your product yield.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: The reaction shows low or no conversion of starting material.

  • Potential Cause 1: Insufficient Reaction Energy. The ring-opening of an epoxide without a catalyst can be slow and often requires elevated temperatures to overcome the activation energy.[1]

    • Recommended Solution: If running the reaction neat (without solvent) or in a high-boiling solvent, gradually increase the temperature, for instance, in 10-15°C increments, while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). For catalyst-free reactions, temperatures may need to be significantly elevated.[1] If using a lower-boiling solvent like diethyl ether, consider switching to a higher-boiling solvent or, preferably, introducing a catalyst.

  • Potential Cause 2: Ineffective Mixing. If the reaction mixture is not homogenous, the reactants cannot interact effectively, leading to poor conversion.

    • Recommended Solution: Ensure vigorous and efficient stirring throughout the entire reaction time. For viscous mixtures, mechanical stirring is superior to magnetic stirring.[1]

  • Potential Cause 3: Low Intrinsic Reactivity. Piperidine is a reasonably good nucleophile, but the epoxide ring requires activation to react under mild conditions.[2][3]

    • Recommended Solution: The most effective solution is to add a Lewis acid catalyst to activate the epoxide ring. Lithium perchlorate (LiClO₄) is highly effective in promoting the ring-opening of epoxides even with poor nucleophiles, often allowing the reaction to proceed at ambient temperature and in shorter times.[4][5] This activation makes the epoxide's carbon atoms more electrophilic and susceptible to nucleophilic attack.[6]

Issue 2: The reaction works, but the final isolated yield is consistently low.

  • Potential Cause 1: Suboptimal Molar Ratio of Reactants. To ensure the cycloheptene oxide is fully consumed and to minimize potential side reactions, a stoichiometric amount of piperidine is often insufficient.

    • Recommended Solution: Increase the excess of piperidine to 2-3 equivalents relative to the cycloheptene oxide.[1] This application of Le Châtelier's principle drives the reaction equilibrium towards the product side.

  • Potential Cause 2: Presence of Water. Water can compete with piperidine as a nucleophile, leading to the formation of trans-cycloheptane-1,2-diol as a significant byproduct, which consumes your starting material and complicates purification.[1]

    • Recommended Solution: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use. Reagents like piperidine should be stored over molecular sieves or distilled from a suitable drying agent if water contamination is suspected.

  • Potential Cause 3: Product Loss During Aqueous Workup. The product, this compound, is an amine and is therefore basic. During the workup, particularly the acid wash step intended to remove excess piperidine, the desired product can be protonated to form a water-soluble ammonium salt, causing it to partition into the aqueous layer and be discarded.[1]

    • Recommended Solution: This is a critical step requiring careful pH control. After the initial reaction quenching, the organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove the highly basic piperidine. To recover any product that enters the aqueous layer, this acidic aqueous phase should be carefully basified with a strong base (e.g., 5N NaOH) to a pH > 12 and then re-extracted with an organic solvent like diethyl ether or dichloromethane.[7] The organic extracts containing the product can then be combined, washed with brine, and dried.

Issue 3: Purification by column chromatography is difficult and results in poor recovery.

  • Potential Cause 1: Streaking on Silica Gel. Amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to significant tailing (streaking) and poor separation.[8]

    • Recommended Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base. A common practice is to use an eluent containing 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[8] Alternatively, using a different stationary phase like alumina (basic or neutral) can prevent this issue altogether.

  • Potential Cause 2: Oily Product. The product may not be a crystalline solid, making crystallization an unviable purification method.[1]

    • Recommended Solution: If the product is thermally stable, vacuum distillation can be an effective, solvent-free method for purification.[1] Otherwise, optimized column chromatography as described above is the best approach.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and why is the trans-isomer the major product? A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][9] The piperidine nitrogen acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring. This attack occurs from the side opposite to the C-O bond (a "backside attack"), causing an inversion of stereochemistry at the site of attack.[10][11] This stereospecific pathway results in the piperidinyl group and the hydroxyl group being on opposite faces of the cycloheptane ring, leading to the trans configuration.

Q2: Is a catalyst necessary? What are the advantages of using lithium perchlorate (LiClO₄)? A2: A catalyst is not strictly necessary, as the reaction can be driven to completion with excess amine and heat.[1] However, using a catalyst like LiClO₄ offers significant advantages. LiClO₄ is a Lewis acid that coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic.[4] This activation dramatically increases the reaction rate, allowing the synthesis to be performed under much milder conditions (e.g., room temperature) and often with higher yields and regioselectivity.[4][5]

Q3: How do I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine to prevent streaking). Spot the reaction mixture alongside your starting materials (cycloheptene oxide and piperidine). The reaction is complete when the spot corresponding to the limiting reactant (cycloheptene oxide) has disappeared. A new, more polar spot corresponding to the amino alcohol product should appear.

Q4: What are the main side products, and how can they be minimized? A4: The two most common side products are trans-cycloheptane-1,2-diol and a dialkylated species.

  • Diol Formation: This occurs when water is present in the reaction mixture. It can be minimized by ensuring strictly anhydrous conditions (oven-dried glassware, anhydrous solvents, and dry reagents).[1]

  • Dialkylation: This happens when the nitrogen of the newly formed amino alcohol product acts as a nucleophile and attacks another molecule of cycloheptene oxide. This is minimized by using a significant excess (2-3 equivalents) of piperidine, which is a much more concentrated nucleophile than the product.[1]

Section 3: Protocols & Data

Table 1: Recommended Reaction Parameters for Optimization
ParameterCatalyst-FreeLiClO₄-CatalyzedRationale
Cycloheptene Oxide 1.0 equiv1.0 equivLimiting reagent.
Piperidine 2.0 - 3.0 equiv1.5 - 2.0 equivExcess drives reaction to completion and minimizes dialkylation.[1]
Catalyst (LiClO₄) N/A5-10 mol%Catalytically activates the epoxide, allowing for milder conditions.[4][5]
Solvent Neat or TolueneDiethyl Ether (Et₂O) or Acetonitrile (MeCN)Et₂O is a good solvent for LiClO₄-catalyzed reactions.[4] Toluene allows for higher temperatures if needed.
Temperature 80 - 110 °CRoom Temperature (20-25 °C)Catalyst allows for significantly lower reaction temperatures.[1][4]
Reaction Time 12 - 24 hours2 - 6 hoursReaction is significantly faster with a catalyst.[5]
Experimental Protocol: Catalyzed Synthesis of this compound
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cycloheptene oxide (1.0 equiv) and anhydrous diethyl ether.

  • Reagent Addition: Add piperidine (1.5 equiv) to the solution, followed by lithium perchlorate (0.1 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress every hour using TLC until the cycloheptene oxide spot is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1M sodium hydroxide solution to quench the reaction.

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Piperidine Removal: Wash the combined organic layers with a 1M HCl solution to remove excess piperidine. Crucially, save this aqueous layer.

  • Product Recovery: Basify the saved acidic aqueous layer with 5N NaOH until the pH is >12. Extract this basic aqueous layer three times with diethyl ether.

  • Final Steps: Combine all product-containing organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude oil by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes containing 1% triethylamine.

Section 4: Visual Guides

Reaction Mechanism

Caption: Reaction mechanism for the LiClO₄-catalyzed synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Check TLC/GC: Is Starting Material (SM) Consumed? Start->CheckConversion SM_Present Significant SM Remains CheckConversion->SM_Present No SM_Consumed SM is Consumed CheckConversion->SM_Consumed Yes IncreaseEnergy Increase Temp/Time or Add Catalyst (LiClO₄) SM_Present->IncreaseEnergy CheckRatio Use 2-3 eq. Piperidine SM_Present->CheckRatio CheckWorkup Analyze Aqueous Layers: Is Product Present? SM_Consumed->CheckWorkup WorkupLoss Yes CheckWorkup->WorkupLoss NoWorkupLoss No CheckWorkup->NoWorkupLoss OptimizeWorkup Optimize Workup: Basify Acid Wash & Re-extract WorkupLoss->OptimizeWorkup CheckByproducts Analyze Crude by GC-MS: Are Side Products Present? NoWorkupLoss->CheckByproducts Diol Diol Detected CheckByproducts->Diol OtherImpurity Other Impurities CheckByproducts->OtherImpurity UseAnhydrous Use Anhydrous Reagents/Solvents Diol->UseAnhydrous OptimizePurification Optimize Chromatography (Base-washed silica, Alumina) OtherImpurity->OptimizePurification

Caption: Decision tree for diagnosing the cause of low yield.

References

  • Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Synthesis, 2004(09), 1557-1558. DOI: 10.1055/s-2004-822406. [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Azizi, N., et al. (2007). Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions. Catalysis Communications. [Link]

  • Ardill, H., et al. (1968). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry. [Link]

  • Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

  • Google Patents. (n.d.). WO2001046143A1 - A process for preparing trans-2,4-disubstituted piperidines.
  • Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros. [Link]

Sources

minimizing side reactions during cycloheptene oxide ring opening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Ring Opening
Executive Summary: The "Medium-Ring" Challenge

Cycloheptene oxide presents a unique challenge compared to its 6-membered analog (cyclohexene oxide). As a 7-membered ring, it sits at the threshold of "medium-ring" chemistry. Unlike the rigid half-chair of cyclohexene, cycloheptene oxide possesses greater conformational flexibility (pseudorotation), which complicates stereocontrol and increases the entropy of the transition state.

Successful ring opening requires suppressing three dominant parasitic pathways:

  • Meinwald Rearrangement: Isomerization to cycloheptanone (Lewis acid-catalyzed).

  • Oligomerization/Polymerization: Formation of polyethers (cationic or anionic chain growth).

  • Elimination: Formation of allylic alcohols (base-catalyzed).[1]

Diagnostic Matrix: Why is my reaction failing?

Use this matrix to diagnose the specific side reaction consuming your starting material.

Symptom (Observation)Likely Side ReactionRoot CauseCorrective Action
Product is a ketone (IR: ~1700 cm⁻¹)Meinwald Rearrangement Lewis Acid is too strong or "hard"; Carbocation character is too high (SN1-like).Switch to "softer" Lewis Acids (e.g., Lanthanide triflates) or buffered conditions. Avoid BF₃·OEt₂.
Gummy/Viscous residue Polymerization High concentration; Uncontrolled exotherm; Presence of trace water/initiators.Dilute reaction (0.1–0.2 M). Add nucleophile before catalyst.
Product is an alkene-alcohol Elimination Nucleophile is acting as a Brønsted base (pK_a mismatch).Use non-basic nucleophiles (e.g., azides, cyanides) or buffer the amine with its conjugate acid.
Low Stereoselectivity Conformational Flux 7-membered ring flexibility allows non-anti attack trajectories.Lower temperature (-78°C to 0°C). Use bulky ligands on catalyst to enforce trajectory.
Mechanistic Pathways & Control Logic

The following diagram illustrates the competition between the desired nucleophilic attack and the parasitic rearrangement/polymerization pathways.

ReactionPathways Epoxide Cycloheptene Oxide Activated Activated Complex (Lewis Acid Bound) Epoxide->Activated Lewis Acid (LA) Carbocation Incipient Carbocation (SN1 Character) Activated->Carbocation Strong LA / Polar Solvent Product Trans-2-Substituted Cycloheptanol (Desired) Activated->Product Nucleophile (SN2) Path A (Desired) Allylic Allylic Alcohol (Elimination) Activated->Allylic Basic Nucleophile (Proton Abstraction) Ketone Cycloheptanone (Meinwald Rearrangement) Carbocation->Ketone 1,2-Hydride Shift Polymer Polyether (Oligomerization) Carbocation->Polymer Excess Epoxide

Figure 1: Mechanistic divergence. Path A (green) is the target. Red pathways indicate cationic failure modes.

Optimized Protocols (Standard Operating Procedures)
Protocol A: Aminolysis (Ring Opening with Amines)

Best for: Creating amino-alcohol scaffolds for drug discovery.

The Challenge: Amines are basic. They can deprotonate the


-proton, leading to elimination, or complex with the Lewis Acid, killing the catalyst.

Recommended System: Metal Triflate Catalysis (Bi(OTf)₃ or Sc(OTf)₃). Why: These are water-tolerant, "soft" Lewis acids that activate the epoxide oxygen without inducing strong carbocationic character (preventing rearrangement).

Step-by-Step:

  • Preparation: Dissolve Cycloheptene Oxide (1.0 equiv) and Amine (1.1 equiv) in Acetonitrile (CH₃CN).

    • Note: Acetonitrile is preferred over DCM for its ability to stabilize the intermediate without quenching the catalyst.

  • Catalyst Addition: Add Bi(OTf)₃ (1–5 mol%) at room temperature.

    • Critical: Do not heat initially. Cycloheptene oxide is more reactive than cyclohexene oxide due to ring strain/entropy.

  • Monitoring: Monitor via TLC. If conversion stalls, raise temp to 40°C.

  • Workup: Quench with water. The catalyst stays in the aqueous phase; product extracts into EtOAc.

Protocol B: Azidolysis (Ring Opening with Azide)

Best for: Introducing a nitrogen handle without basicity issues.

Recommended System: Sodium Azide (NaN₃) + Ammonium Chloride (NH₄Cl) in MeOH/Water. Why: The "Chini conditions" (mild buffering) prevent the pH from rising, suppressing elimination.

Step-by-Step:

  • Dissolution: Dissolve Cycloheptene Oxide (1.0 equiv) in MeOH:H₂O (8:1).

  • Reagent Mix: Add NaN₃ (3.0 equiv) and NH₄Cl (1.5 equiv).

  • Reaction: Reflux at 65°C for 12 hours.

    • Safety: Ensure proper venting of hydrazoic acid (HN₃) traces.

  • Result: Yields trans-2-azidocycloheptanol exclusively.

Advanced FAQ: Troubleshooting Specific Scenarios

Q: I am seeing a "double addition" product. What is this? A: This is oligomerization. The product alcohol (formed after ring opening) is reacting with a second molecule of epoxide.

  • Fix: Use a higher equivalent of the nucleophile (2–3 equiv) to statistically favor the initial attack.

  • Fix: Lower the concentration of the epoxide. Add the epoxide slowly (dropwise) to the solution containing the nucleophile and catalyst.

Q: Can I use BF₃·OEt₂ as a catalyst? A: Avoid if possible. BF₃ is a strong, hard Lewis Acid. In cycloheptyl systems, it aggressively promotes the Meinwald Rearrangement (hydride shift) to form cycloheptanone [1]. If you must use it, cool to -78°C and quench immediately upon completion.

Q: Why is my yield lower than with cyclohexene oxide? A: The "Medium Ring Effect." Reactions in 7-to-9 membered rings are kinetically slower than 6-membered rings due to transannular strain in the transition state.

  • Fix: Do not rush the reaction with heat (which favors side reactions). Extend reaction time at lower temperatures.

Q: How do I ensure trans-stereochemistry? A: While 7-membered rings are flexible, SN2 mechanisms strictly enforce inversion. The issue is usually not the mechanism, but the analysis. Ensure you are not confusing conformational isomers (twist-chair vs. chair) with configurational isomers (cis vs. trans) in your NMR analysis.

References
  • Meinwald Rearrangement Mechanisms

    • Rickborn, B. "The Reaction of Cycloheptene Oxide with Lithium Diethylamide." Journal of Organic Chemistry.
    • Source:

  • Metal Triflate Catalysis

    • Ooi, T., Maruoka, K. "Recent Advances in Organoaluminum Reagents.
    • Source:

  • Azidolysis Protocols

    • Fringuelli, F., et al. "Ring Opening of Epoxides with Sodium Azide in Water-Alcohol Mixtures." Journal of Organic Chemistry.
    • Source:

  • Transannular Interactions

    • Prelog, V.[2] "The Chemistry of Medium-Sized Ring Compounds." (Foundational text on transannular hydride shifts in C7-C11 rings).

    • Source:

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of trans-2-Piperidin-1-ylcycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. For researchers and scientists working with complex cyclic systems, such as amino alcohols, this task demands a robust analytical strategy. This guide provides an in-depth analysis of the 1H NMR spectrum of trans-2-Piperidin-1-ylcycloheptanol, a molecule of interest for its potential pharmacological applications. We will explore the nuances of its spectral features and compare the utility of 1H NMR with other analytical techniques, offering a comprehensive perspective for professionals in drug development.

Piperidine and its derivatives are significant synthetic fragments in the design of pharmaceuticals and are present in numerous classes of drugs and alkaloids.[1] The precise stereochemistry of substituents on these cyclic systems is often critical to their biological activity.

The Structural Imperative: Why Detailed Analysis of this compound Matters

This compound is a bicyclic amino alcohol where the relative stereochemistry of the hydroxyl and piperidinyl groups on the seven-membered cycloheptane ring is a key structural feature. This stereochemistry profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the premier technique for determining this stereochemical relationship in solution. The precise spatial arrangement of protons and their through-bond and through-space interactions provide a detailed conformational picture. The protonation of similar trans-2-aminocyclohexanols can lead to significant conformational changes, highlighting the importance of understanding these structures.[2]

Decoding the 1H NMR Spectrum: A Proton-by-Proton Analysis

The 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl3), reveals a wealth of structural information. The chemical shifts (δ) and coupling constants (J) for each proton are dictated by its local electronic environment and its dihedral angle relative to neighboring protons. The solvent can significantly affect the chemical shifts of protons, especially those involved in hydrogen bonding.[3]

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
OH Variable (typically 1.5-4.0)Broad singlet-The chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[3]
H1 (CH-OH) ~3.5 - 4.0Doublet of doublets (dd) or multipletJH1,H2 ≈ 7-10 HzThe proton attached to the carbon bearing the hydroxyl group is deshielded. The trans relationship with H2 results in a relatively large coupling constant.
H2 (CH-N) ~2.5 - 3.0Doublet of doublets (dd) or multipletJH2,H1 ≈ 7-10 HzThe proton on the carbon attached to the piperidine nitrogen is also deshielded. Its coupling to H1 is crucial for stereochemical assignment.
Piperidine Protons ~1.4 - 2.8Multiplets-The protons on the piperidine ring will appear as a series of complex multiplets. Protons closer to the nitrogen atom will be more downfield.[4]
Cycloheptane CH2 ~1.2 - 2.0Multiplets-The remaining methylene protons of the cycloheptane ring will give rise to a complex and overlapping series of signals.

Key Diagnostic Features:

The most telling feature for confirming the trans stereochemistry is the vicinal coupling constant (3JH1,H2) between the protons on the carbons bearing the hydroxyl and piperidinyl groups. For a trans arrangement in a cyclic system, this coupling is typically in the range of 7-12 Hz, indicative of a dihedral angle approaching 180° (anti-periplanar).[5][6] In contrast, a cis arrangement would exhibit a much smaller coupling constant (typically 2-5 Hz). This principle is well-established for cyclohexane systems and can be extended to the more flexible cycloheptane ring.[7][8]

Caption: Key proton-proton coupling in this compound.

Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool, a multi-faceted analytical approach is often necessary for complete and unambiguous characterization. Here, we compare 1H NMR with other common analytical techniques.

Analytical TechniqueStrengthsWeaknessesApplication to this compound
1H NMR Spectroscopy Provides detailed information on molecular structure, stereochemistry, and conformation in solution. Non-destructive.Can have overlapping signals in complex molecules. Requires deuterated solvents. Sensitivity can be an issue for low concentration samples.Ideal for confirming the trans stereochemistry through the measurement of the H1-H2 coupling constant. 2D NMR techniques (e.g., COSY, HSQC) can resolve signal overlap.
13C NMR Spectroscopy Provides information on the carbon framework of the molecule. Fewer signal overlap issues compared to 1H NMR.Lower sensitivity than 1H NMR. Longer acquisition times. Does not directly provide information on proton-proton coupling.Complements 1H NMR by confirming the number of unique carbon environments in the molecule.
Mass Spectrometry (MS) High sensitivity. Provides accurate molecular weight and fragmentation patterns, which can aid in structural elucidation.Does not provide information on stereochemistry. Isomer differentiation can be challenging without specialized techniques.Confirms the molecular weight of the compound. Fragmentation patterns can provide clues about the connectivity of the piperidine and cycloheptanol rings.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule. Quick and easy to perform.Provides limited information on the overall molecular structure and no information on stereochemistry.Confirms the presence of the hydroxyl (-OH) and amine (C-N) functional groups.
X-ray Crystallography Provides the definitive, unambiguous 3D structure of a molecule in the solid state.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state conformation.Would provide the absolute confirmation of the trans stereochemistry and the solid-state conformation.[9]

Experimental Protocol: A Self-Validating Workflow

A robust experimental protocol is essential for obtaining high-quality, reproducible 1H NMR data.

Step-by-Step 1H NMR Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent. Include a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving coupling patterns.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • If signal overlap is significant, consider performing 2D NMR experiments such as COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons).

  • Data Processing and Analysis:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale to TMS.

    • Integrate the signals to determine the relative number of protons.

    • Measure the coupling constants, paying close attention to the multiplicity of the signals for H1 and H2 to confirm the trans relationship.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis prep1 Sample Weighing prep2 Dissolution in Deuterated Solvent prep1->prep2 acq1 Locking and Shimming prep2->acq1 acq2 1D and 2D NMR Pulse Sequences acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Integration and Coupling Constant Analysis proc1->proc2 proc3 Structural Confirmation proc2->proc3

Caption: Workflow for 1H NMR spectral analysis.

Conclusion

The 1H NMR spectral analysis of this compound provides a powerful and detailed insight into its molecular structure and stereochemistry. The characteristic large vicinal coupling constant between the protons at C1 and C2 serves as a definitive marker for the trans configuration. While other analytical techniques such as mass spectrometry and IR spectroscopy provide complementary information, 1H NMR remains the cornerstone for unambiguous stereochemical assignment in solution. For absolute confirmation, particularly for regulatory submissions, X-ray crystallography of a suitable single crystal would be the gold standard. By employing a rigorous and self-validating experimental workflow, researchers can confidently elucidate the structure of this and other complex cyclic molecules, paving the way for further drug development and scientific discovery.

References

  • EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES - Westmont College. (2022, October 21).
  • Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra... - ResearchGate.
  • Trans-2-Aminocyclohexanols as pH-triggered molecular switches - Semantic Scholar.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum.
  • 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum - ChemicalBook.
  • NMR: relating coupling constants and major product : r/chemhelp - Reddit. (2016, February 17).
  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21).
  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - The Royal Society of Chemistry.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).
  • Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling - YouTube. (2023, May 16).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • Piperidine(110-89-4) 1 H NMR - ChemicalBook.
  • NMR Coupling Constants - Chemical Instrumentation Facility.
  • Piperidine Synthesis. - DTIC. (2025, June 4).
  • Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides - Semantic Scholar.
  • Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD) - ResearchGate.
  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - arkat usa.
  • Synthesis and Crystal Structure of trans-Diiodobis(piperidine-1-carbonitrile)platinum(II).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperidinyl Cycloheptanols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of piperidinyl cycloheptanols, a class of compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying principles that govern the fragmentation of these bifunctional molecules, thereby empowering researchers to confidently identify and characterize these and similar structures.

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its favorable pharmacokinetic properties.[1] When coupled with a cycloheptanol ring, a seven-membered carbocycle bearing a hydroxyl group, the resulting structure presents a unique set of challenges and opportunities for mass spectrometric analysis. The interplay between the basic nitrogen of the piperidine and the hydroxyl group of the cycloheptanol dictates the fragmentation pathways, leading to a rich and informative mass spectrum.

This guide will dissect the characteristic fragmentation patterns of piperidinyl cycloheptanols, drawing comparisons with related structures and providing the foundational knowledge necessary for confident spectral interpretation. We will delve into the mechanistic underpinnings of the observed fragmentations, supported by established principles of mass spectrometry.

The Foundational Moieties: Predicting Fragmentation from First Principles

To comprehend the fragmentation of the composite piperidinyl cycloheptanol structure, we must first understand the behavior of its constituent parts: the piperidine ring and the cycloheptanol ring.

The Piperidine Signature: Alpha-Cleavage and Ring Fission

The fragmentation of piperidine and its derivatives under electron ionization (EI) is well-characterized and typically initiated by the ionization of the nitrogen atom, which has the lowest ionization energy in the molecule.[2][3] This initial event directs the subsequent fragmentation cascades.

The most dominant fragmentation pathway for aliphatic amines, including piperidines, is α-cleavage .[4] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost as a radical.[4]

Another significant fragmentation pathway for piperidine derivatives is ring fission , which can lead to a variety of acyclic fragment ions.[2] The specific pattern of ring cleavage is influenced by the nature and position of any substituents.

The Cycloheptanol Fingerprint: Dehydration and Ring Cleavage

Cyclic alcohols, such as cycloheptanol, also exhibit characteristic fragmentation patterns. A prominent feature is the often weak or absent molecular ion peak, a consequence of their facile fragmentation.[5]

Two primary fragmentation routes for cyclic alcohols are:

  • Dehydration: The loss of a water molecule (H₂O), resulting in a peak at [M-18].[3] This is a very common fragmentation for alcohols.

  • Alpha-Cleavage: Similar to amines, alcohols undergo α-cleavage, where a C-C bond adjacent to the carbon bearing the hydroxyl group is broken.[1] This leads to the formation of a resonance-stabilized oxonium ion.

Cyclic alcohols can also undergo more complex ring cleavages, which can sometimes lead to characteristic fragment ions. For instance, a complex ring cleavage in some cyclic alcohols can produce a peak at m/z 57.

The Main Event: Fragmentation of Piperidinyl Cycloheptanols

The fragmentation of a piperidinyl cycloheptanol will be a composite of the pathways described above, with the initial site of ionization and the relative stability of the resulting fragments dictating the most abundant peaks in the mass spectrum. The position of the piperidinyl substituent on the cycloheptanol ring is a critical determinant of the fragmentation pattern. For the purpose of this guide, we will focus on 1-(piperidin-1-yl)cycloheptan-1-ol, where both the piperidine and hydroxyl groups are attached to the same carbon, creating an α-amino alcohol moiety.

In such a structure, the ionization is most likely to occur at the nitrogen atom of the piperidine ring due to its lower ionization potential compared to the oxygen of the hydroxyl group. The subsequent fragmentation will be heavily influenced by this initial charge localization.

Predicted Dominant Fragmentation Pathways for 1-(Piperidin-1-yl)cycloheptan-1-ol

The primary fragmentation pathways for 1-(piperidin-1-yl)cycloheptan-1-ol are expected to be driven by the stability of the resulting ions, particularly the resonance-stabilized iminium ion.

1. Alpha-Cleavage (C-C Bond Cleavage): This is predicted to be the most significant fragmentation pathway. Cleavage of the bond between C1 of the cycloheptyl ring and the piperidine nitrogen would lead to the loss of a cycloheptyl radical, but this is less likely as it does not result in a particularly stable carbocation.

More favorably, cleavage of the C1-C2 or C1-C7 bond of the cycloheptanol ring will occur. This is an α-cleavage relative to the nitrogen atom. The loss of a C6H11• radical (by cleavage of the cycloheptyl ring) would lead to the formation of a highly stable resonance-stabilized iminium ion.

2. Dehydration (Loss of H₂O): The presence of the hydroxyl group makes the loss of a water molecule a highly probable event, leading to a fragment ion at [M-18]. This can be followed by further fragmentation of the resulting unsaturated species.

3. Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation. A common loss is the neutral molecule ethene (C₂H₄, 28 Da) via a retro-Diels-Alder-type reaction, leading to a fragment at [M-28] if it occurs from the molecular ion, or from other fragment ions.

The following table summarizes the predicted key fragment ions for 1-(piperidin-1-yl)cycloheptan-1-ol.

m/z Value Proposed Fragment Structure Fragmentation Pathway Significance
[M]+• Intact molecule with one electron removedIonizationOften weak or absent
[M-18] Ion after loss of H₂ODehydrationCharacteristic of alcohols
[M-C₆H₁₁]⁺ Iminium ionα-Cleavage of the cycloheptyl ringExpected to be a major fragment
[M-C₅H₁₀N]⁺ Cycloheptanone-like ionCleavage of the C-N bondPossible, but less favored than α-cleavage
84 Piperidine radical cationCleavage of the C-N bondCharacteristic of piperidine-containing compounds

Experimental Protocol: A Blueprint for Analysis

To obtain high-quality, reproducible mass spectra of piperidinyl cycloheptanols, a well-defined experimental protocol is essential. The following provides a detailed methodology for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the piperidinyl cycloheptanol sample in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

  • Dilution: Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A modern GC system equipped with a split/splitless injector.

  • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer: An electron ionization (EI) mass spectrometer.

  • Ionization Energy: 70 eV.[2]

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

This protocol serves as a robust starting point. Method optimization, particularly of the GC temperature program, may be necessary depending on the specific isomers being analyzed.

Visualizing the Fragmentation

To further clarify the proposed fragmentation pathways, the following diagrams generated using Graphviz (DOT language) illustrate the key bond cleavages.

fragmentation_pathways M Molecular Ion (M+•) 1-(Piperidin-1-yl)cycloheptan-1-ol F1 [M-18]+• Loss of H₂O M->F1 Dehydration F2 [M-C₆H₁₁]⁺ Iminium Ion M->F2 α-Cleavage F3 Piperidine Fragment m/z 84 M->F3 C-N Cleavage

Caption: Predicted major fragmentation pathways of 1-(piperidin-1-yl)cycloheptan-1-ol.

Comparative Analysis: The Importance of Isomeric Position

The fragmentation pattern will be highly dependent on the substitution pattern of the piperidinyl group on the cycloheptanol ring. For instance, if the piperidine is attached at a position other than C1, the initial α-cleavage will be directed differently.

Consider a hypothetical 2-(piperidin-1-yl)cycloheptan-1-ol . In this isomer, the α-cleavage can occur on either side of the carbon bearing the piperidine group. Cleavage of the C1-C2 bond would result in a different iminium ion compared to the 1-substituted isomer. Furthermore, the interaction between the hydroxyl and piperidinyl groups in the gas phase may lead to unique rearrangement reactions.

A comparative analysis of the mass spectra of different isomers would reveal unique fragment ions or significant differences in the relative abundances of common fragments, allowing for their differentiation. Unfortunately, a lack of publicly available spectral data for these specific isomers prevents a direct experimental comparison in this guide.

Conclusion and Future Outlook

The mass spectrometry fragmentation of piperidinyl cycloheptanols is governed by the fundamental principles of charge localization and fragment ion stability. The interplay between the piperidine and cycloheptanol moieties leads to predictable yet complex fragmentation patterns dominated by α-cleavage to form stable iminium ions and dehydration.

While this guide provides a robust theoretical framework for understanding and predicting the fragmentation of these molecules, it is imperative to underscore the necessity of empirical data. The acquisition and public dissemination of high-resolution mass spectra for a variety of piperidinyl cycloheptanol isomers would be an invaluable resource for the scientific community. Such data would enable the development of more refined fragmentation models and facilitate the rapid and accurate identification of these and related compounds in complex matrices.

As a final thought, the application of tandem mass spectrometry (MS/MS) would provide even deeper structural insights. By selecting a specific precursor ion and inducing its fragmentation, one can map out the intricate fragmentation pathways and confirm the proposed structures of the fragment ions. This level of detailed analysis is often crucial in the rigorous characterization of novel pharmaceutical candidates.

References

  • Casale, J. F. (2013). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 10(1-4), 25-29. Available at: [Link]

  • Dummies.com. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Donahue, M. (2019). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Available at: [Link]

  • NIST. (n.d.). Piperidine, 1-cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Piperidine, 1-cyclohexyl-. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. [Link]

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A Senior Application Scientist's Guide to the Chromatographic Separation of Piperidine Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of countless pharmaceuticals.[1][2] Its simple six-membered heterocyclic structure imparts favorable properties like improved solubility and metabolic stability. However, the introduction of even a single methyl group onto the piperidine ring creates positional isomers—2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine—that can exhibit surprisingly divergent physicochemical and pharmacological profiles.[1] For researchers in drug development and quality control, the ability to accurately separate and quantify these closely related isomers is not merely an analytical exercise; it is a critical step in ensuring the safety, efficacy, and consistency of active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a comparative analysis of the chromatographic retention behavior of these three key piperidine isomers. We will explore the underlying chemical principles that govern their separation by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), present detailed experimental protocols, and offer field-proven insights to help you navigate the challenges of their analysis.

The Foundation of Separation: Physicochemical Properties

Understanding the subtle differences in the physical properties of the piperidine isomers is paramount to developing a successful separation strategy. These properties dictate how each isomer will interact with the stationary and mobile phases in a chromatographic system.

The primary drivers of separation are boiling point (for GC) and polarity/lipophilicity (for LC). The addition of a methyl group increases the molecular weight and lipophilicity compared to the parent piperidine molecule.[1] However, the position of this methyl group creates nuanced differences in steric hindrance and basicity (pKa), which influence intermolecular interactions and, consequently, chromatographic retention.[1][3]

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-MethylpiperidineCausality Behind the Differences
Molecular Weight ( g/mol ) 85.15[1]99.18[1]99.18[1]99.18[1]Addition of a -CH₃ group.
Boiling Point (°C) 106[4]118-119124-125127-128Branching affects van der Waals forces. The more linear 4-isomer has a higher boiling point than the more compact 2-isomer.
logP 0.84[1]1.1[1]1.1[1]1.1[1]The methyl group increases lipophilicity (hydrophobicity).
pKa 11.22[1]10.95[1]11.07[1]11.23[1]The position of the electron-donating methyl group influences the basicity of the ring nitrogen.[1]

Note: Boiling point values are sourced from chemical supplier data, as a single comparative reference is unavailable in the search results.

Gas Chromatography (GC) Analysis: A Volatility-Driven Separation

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[5] For the methylpiperidine isomers, GC offers high resolution and is often coupled with Mass Spectrometry (GC-MS) for definitive identification.[6]

The "Why": GC Separation Principles

The separation in GC is governed by two main factors: the analyte's boiling point and its specific interactions with the stationary phase coated on the inside of the GC column.[7] Compounds with lower boiling points tend to spend more time in the gaseous mobile phase and thus elute earlier. However, when boiling points are very close, as with these isomers, the choice of stationary phase becomes the critical determinant of resolution.

  • Non-Polar Columns (e.g., 5% Phenyl-Methylpolysiloxane, DB-5): On these phases, separation is primarily driven by boiling point. We would expect the elution order to be 2-methylpiperidine (lowest boiling point) followed by 3-methylpiperidine, and then 4-methylpiperidine (highest boiling point). This is a reliable starting point for method development.[6]

  • Polar Columns (e.g., Polyethylene Glycol/Wax, DB-WAX): Polar phases introduce more complex separation mechanisms, including dipole-dipole interactions. The subtle differences in the isomers' polarity and molecular shape due to the methyl group's position can lead to altered selectivity and potentially a different elution order compared to non-polar columns.[6]

Experimental Protocol: GC-MS Analysis of Piperidine Isomers

This protocol provides a robust starting point for the separation of 2-, 3-, and 4-methylpiperidine using a standard non-polar GC column.

  • Sample Preparation:

    • Accurately weigh and dissolve the isomer mixture or sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Injector: Split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: A temperature gradient is recommended for optimal resolution.[6]

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Detector (MS):

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: m/z 40-200.

Expected Retention Times

While exact retention times are system-dependent, the following table illustrates the expected elution order and approximate retention times based on the principles discussed.

IsomerExpected Elution Order (Non-Polar Column)Approximate Retention Time (min)
2-Methylpiperidine1~7.5
3-Methylpiperidine2~8.0
4-Methylpiperidine3~8.2

Note: These are illustrative values. Actual retention times will vary based on the specific instrument, column condition, and carrier gas flow rate.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis sp1 Dissolve Isomer Mixture in Solvent sp2 Filter Sample (0.45 µm) sp1->sp2 gc1 Inject Sample (250°C Inlet) sp2->gc1 gc2 Separation on DB-5 Column (Temp. Gradient) gc1->gc2 gc3 Detection by MS (m/z 40-200) gc2->gc3 da1 Integrate Chromatogram (Retention Time) gc3->da1 da2 Analyze Mass Spectra (Identification) da1->da2 da3 Quantify Isomers da2->da3

Caption: A typical experimental workflow for GC-MS analysis of piperidine isomers.

High-Performance Liquid Chromatography (LC): A Polarity-Driven Separation

HPLC, particularly in the reversed-phase mode (RP-HPLC), is another cornerstone technique for analyzing piperidine derivatives.[2] Separation is based on the analytes' partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[8]

The "Why": HPLC Separation Principles

In RP-HPLC, more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase (typically C18) and are retained longer.[8] The addition of a methyl group makes all three isomers more hydrophobic than the parent piperidine molecule. Since their logP values are nearly identical, achieving separation requires careful optimization of the mobile phase. The subtle differences in their 3D shape and polarity can be exploited to achieve resolution.[9]

A significant challenge in the HPLC analysis of these simple isomers is their lack of a UV-absorbing chromophore.[8] This presents a detection problem for standard UV-Vis detectors. Two primary solutions exist:

  • Pre-Column Derivatization: The isomers are reacted with a derivatizing agent that contains a chromophore (e.g., 4-toluenesulfonyl chloride or benzoyl chloride).[8][10] This not only makes the molecules detectable by UV but also alters their polarity, which can enhance separation.

  • Universal Detectors: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) do not require a chromophore and respond to any non-volatile analyte.[11] This approach avoids the extra step of derivatization but may have different sensitivity and linearity characteristics.

Experimental Protocol: RP-HPLC with Pre-Column Derivatization and UV Detection

This protocol describes a method using 4-toluenesulfonyl chloride (tosyl chloride) for derivatization, enabling sensitive UV detection.[8]

  • Derivatization Procedure (Generalized):

    • To an aliquot of the sample solution (in acetonitrile), add a basic buffer (e.g., sodium bicarbonate solution).

    • Add an excess of tosyl chloride solution (prepared in acetonitrile).

    • Vortex the mixture and allow it to react at room temperature or with gentle heating. The exact time and temperature should be optimized.

    • After the reaction is complete, the sample is ready for injection.

  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][8]

    • Mobile Phase:

      • A: Water with 0.1% Phosphoric Acid

      • B: Acetonitrile

    • Gradient: A linear gradient from 30% B to 70% B over 20 minutes can be a good starting point.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection: UV at ~230 nm (the absorbance maximum for the tosyl derivative).[8]

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc RP-HPLC Analysis cluster_data Data Analysis sp1 Dissolve Sample in Acetonitrile sp2 Add Buffer & Tosyl Chloride sp1->sp2 sp3 React to form UV-Active Derivative sp2->sp3 lc1 Inject Derivatized Sample sp3->lc1 lc2 Separation on C18 Column (ACN/H₂O Gradient) lc1->lc2 lc3 Detection by UV (230 nm) lc2->lc3 da1 Identify Peaks by Retention Time lc3->da1 da2 Construct Calibration Curve da1->da2 da3 Quantify Isomers da2->da3

Caption: HPLC workflow including pre-column derivatization for UV detection.

Comparative Summary and Field Insights

TechniquePrincipleKey AdvantageKey ChallengeElution Order DeterminantBest For
GC-MS Volatility & Stationary Phase InteractionHigh resolution and definitive identification via mass spectra.[6]Requires analytes to be volatile and thermally stable.Boiling point (on non-polar columns).[6]Robust identification and quantification in complex matrices.
RP-HPLC Hydrophobicity & PartitioningVersatile for a wide range of compounds; easy to scale up for purification.[2]Isomers lack a native UV chromophore, requiring derivatization or special detectors.[8]Hydrophobicity and subtle polarity differences.Routine quality control analysis, especially when derivatization is established.

Senior Scientist's Recommendation:

  • For initial identification and structural confirmation , GC-MS is the superior choice. Its ability to provide mass spectral data for each eluting peak is invaluable for unambiguously distinguishing between the isomers.

  • For routine quantitative analysis in a quality control environment , a validated RP-HPLC method with derivatization can be highly robust, precise, and repeatable.[8] If derivatization is undesirable, investing in a universal detector like a CAD is a highly effective alternative.[11]

  • Chirality Note: It is crucial to remember that 2-methylpiperidine is a chiral molecule and exists as a pair of enantiomers.[12] If the stereochemical purity of the 2-isomer is required, a specialized chiral chromatography method (either chiral GC or chiral HPLC) must be developed, which is beyond the scope of this guide but an important consideration for pharmaceutical applications.[5]

By understanding the fundamental physicochemical properties of the piperidine isomers and selecting the appropriate chromatographic technique and conditions, researchers can confidently achieve baseline separation and accurate quantification, ensuring the quality and integrity of their work.

References

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. Benchchem.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Synthetic Communications.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine. Benchchem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Piperidine. PubChem, National Institutes of Health.
  • Piperidine. Wikipedia.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
  • Detection method for determining piperidine residue in bulk drug. Google Patents.
  • 2-Methylpiperidine. NIST WebBook.
  • Supelco Capillary GC Columns. Sigma-Aldrich.
  • A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.